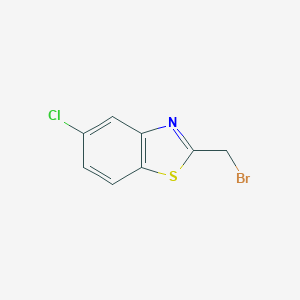

2-(溴甲基)-5-氯-1,3-苯并噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Bromomethyl)-5-chloro-1,3-benzothiazole is a compound that belongs to the benzothiazole family, a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of bromomethyl and chloro substituents on the benzothiazole core structure suggests that this compound could be of interest in various chemical reactions due to the reactive nature of these groups .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, the bromination of 2,1,3-benzothiadiazoles has been reported to occur at elevated temperatures using hydrobromic acid, leading to brominated benzothiadiazoles in high yield . Additionally, the reaction of methyl-substituted benzothiadiazoles with N-bromosuccinimide has been used to obtain mono- and bis(bromomethyl)benzothiazoles . These methods could potentially be adapted for the synthesis of 2-(Bromomethyl)-5-chloro-1,3-benzothiazole by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the planarity of the benzothiazole ring and the angles between substituents. For example, in a related compound, the dihedral angle between the benzothiazole and phenyl rings was found to be 8.2(9) degrees, indicating a nearly coplanar arrangement . The bond distances involving bromine atoms in such compounds are typically in the range of 1.9 to 2.0 Å .

Chemical Reactions Analysis

Benzothiazole derivatives are known to participate in various chemical reactions. The bromomethyl group, in particular, is a versatile functional group that can undergo further transformations. For instance, the bromomethyl group can react with N- and O-nucleophiles, leading to a range of products . The presence of a chloro substituent also adds to the reactivity of the compound, potentially allowing for substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their substituents. For example, the introduction of electron-donating or electron-withdrawing groups can affect the compound's optical properties and stability . The presence of halogen atoms, such as bromine and chlorine, can also impact the compound's reactivity and interactions with other molecules, as seen in the crystal packing of related compounds stabilized by hydrogen bonds and π-interactions .

科学研究应用

合成与化学研究

苯并噻唑衍生物的合成和化学行为已被广泛研究。例如,Amosova 等人(2021)发现了一种涉及 1,3-苯并噻唑的亲核取代反应的全新反应途径,展示了苯并噻唑在合成化学中的多功能性。这项工作展示了通过创新合成路线创造具有独特性质的新型化合物的潜力 Amosova 等人,2021。类似地,Liao 等人(2012)描述了一种从芳基酮形成 2-芳基苯并噻唑的无金属方法,突出了这种方法的环境效益 Liao 等人,2012。

抗菌和抗结核活性

研究表明苯并噻唑衍生物具有抗菌和抗结核的潜力。Sathe 等人(2010)探索了具有咪唑啉部分的氟苯并噻唑的合成,评估了它们的抗结核活性。这项研究提供了对构效关系的见解,这对于设计更有效的抗分枝杆菌剂至关重要 Sathe 等人,2010。此外,合成了新的苯并噻唑衍生的席夫碱及其金属配合物,并对其在潜在抗菌应用中的性质进行了表征,表明对各种病原体具有广谱活性 Mahmood 等人,2021。

抗肿瘤特性

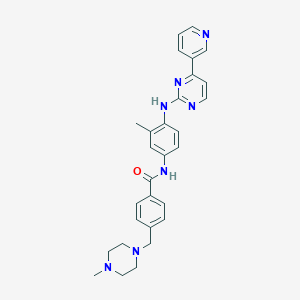

苯并噻唑衍生物的抗肿瘤特性也是一个重要的研究领域。Bradshaw 等人(2001)鉴定出 2-(4-氨基苯基)苯并噻唑作为有效且选择性的抗肿瘤剂,证明了其对各种癌细胞系的活性。这项工作强调了苯并噻唑衍生物在肿瘤学中的治疗潜力 Bradshaw 等人,2001。

环境检测与接触

研究还集中在苯并噻唑衍生物的环境存在和人类接触方面。Asimakopoulos 等人(2013)报告了多个国家人类尿液中苯并噻唑的存在,深入了解了这些化合物的广泛暴露和潜在健康影响 Asimakopoulos 等人,2013。

安全和危害

属性

IUPAC Name |

2-(bromomethyl)-5-chloro-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNS/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZQQYOEDNQIAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(S2)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571062 |

Source

|

| Record name | 2-(Bromomethyl)-5-chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-5-chloro-1,3-benzothiazole | |

CAS RN |

143163-72-8 |

Source

|

| Record name | 2-(Bromomethyl)-5-chloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)

![(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone](/img/structure/B128921.png)